XLogP3 Lipophilicity: Target Compound vs. Non-Dioxide Benzisothiazole Analog
The target compound (CAS 1420844-80-9) possesses a computed XLogP3-AA of 1.9, which is 2.1 log units lower than the non-dioxide analog tert-butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate (CAS 1417793-63-5, XLogP3 = 4.0) [1][2]. This 2.1 log unit difference corresponds to an approximately 126-fold difference in predicted octanol-water partition coefficient, placing the target compound in a substantially more hydrophilic property space more consistent with lead-like criteria (typically XLogP ≤ 3–4) [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | Non-dioxide analog (CAS 1417793-63-5): XLogP3 = 4.0 |
| Quantified Difference | ΔXLogP3 = −2.1 (target more hydrophilic by ~126-fold) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2024 release |
Why This Matters
A 2.1-log-unit reduction in lipophilicity is associated with improved aqueous solubility, reduced plasma protein binding, lower hERG liability, and decreased non-specific membrane partitioning—all critical for progressing compounds from hit-to-lead phases.
- [1] PubChem CID 71627484, tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate. Computed XLogP3-AA = 1.9. National Center for Biotechnology Information, 2024. View Source
- [2] PubChem CID 71301480, tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate. Computed XLogP3-AA = 4.0. National Center for Biotechnology Information, 2024. View Source
